1-(Benzyloxy)-4-chloro-2-fluorobenzene
Description
1-(Benzyloxy)-4-chloro-2-fluorobenzene (CAS: 1044067-73-3) is a halogenated aromatic ether with the molecular formula C₁₃H₁₀ClFO. It features a benzyloxy group (-OCH₂C₆H₅) at position 1, a chlorine atom at position 4, and a fluorine atom at position 2 on the benzene ring. This compound is commercially available with a purity of 95% and is cataloged under MFCD29044275 . Its structure renders it valuable in pharmaceutical and agrochemical synthesis, particularly as an intermediate in cross-coupling reactions or electrophilic substitutions.
Properties
IUPAC Name |
4-chloro-2-fluoro-1-phenylmethoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO/c14-11-6-7-13(12(15)8-11)16-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKWOKOIDIZNZOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-4-chloro-2-fluorobenzene can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution (S_NAr) reaction. In this method, 4-chloro-2-fluorophenol is reacted with benzyl bromide in the presence of a base such as potassium carbonate (K_2CO_3) in a polar aprotic solvent like dimethylformamide (DMF). The reaction typically proceeds at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-4-chloro-2-fluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The compound can be reduced to remove the benzyloxy group, yielding simpler aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide (NaNH_2) or potassium thiolate (KSR) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) in acidic conditions.
Major Products Formed:
Nucleophilic Substitution: Substituted benzene derivatives with new functional groups.
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Simplified aromatic compounds without the benzyloxy group.
Scientific Research Applications
Chemistry
1-(Benzyloxy)-4-chloro-2-fluorobenzene serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow it to participate in various chemical reactions:
- Nucleophilic Substitution : The chlorine atom can be replaced by nucleophiles, leading to the formation of substituted benzene derivatives.
- Oxidation : The benzyloxy group can be oxidized to yield benzaldehyde or benzoic acid derivatives.
- Reduction : The compound can be reduced to simpler aromatic compounds.
| Reaction Type | Major Products Formed |
|---|---|
| Nucleophilic Substitution | Substituted benzene derivatives |
| Oxidation | Benzaldehyde or benzoic acid derivatives |
| Reduction | Simplified aromatic compounds |
Biology
Research has indicated potential biological activities of this compound, particularly in antimicrobial and anticancer applications. Its structural features may enhance its interaction with biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as a modulator for receptor sites, impacting signal transduction pathways.
- Antimicrobial Activity : Preliminary studies suggest efficacy against certain pathogens.
Medicine
In medicinal chemistry, this compound is explored as a building block for drug development . Its unique combination of halogen and benzyloxy groups positions it as a candidate for designing pharmaceuticals with specific pharmacological profiles.
- Case Study Example : A study investigating the compound's interactions with cancer cell lines demonstrated promising results in inhibiting cell proliferation, suggesting potential therapeutic applications.
Industry
Industrially, this compound is utilized in the production of specialty chemicals and materials with tailored properties. Its ability to undergo various chemical transformations makes it valuable in synthesizing compounds used in dyes, agrochemicals, and polymers.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-4-chloro-2-fluorobenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The benzyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
Comparison with Similar Compounds
Structural Analogues and Substituent Position Effects
Several benzyloxy-substituted chloro-fluorobenzenes exhibit variations in halogen placement, impacting their chemical behavior:
Key Observations :
- Electronic Effects : Chlorine (Cl) at position 4 in the target compound creates a strong electron-withdrawing meta-directing effect, whereas fluorine (F) at position 2 exerts a weaker electron-withdrawing ortho/para-directing influence. This contrasts with analogues like 1-benzyloxy-2-chloro-4-fluorobenzene, where Cl and F positions are reversed, altering reactivity in electrophilic substitutions .
Brominated Analogues
4-(Benzyloxy)-1-bromo-2-fluorobenzene (CAS: 185346-79-6) replaces chlorine with bromine. Bromine’s larger atomic radius and polarizability increase molecular weight and boiling point relative to chloro analogues. However, its GHS hazard profile includes warnings for skin/eye irritation (H315, H319) and respiratory toxicity (H335), necessitating stricter handling protocols .
Physicochemical Properties
- Solubility : Benzyloxy groups enhance lipophilicity, making these compounds more soluble in organic solvents (e.g., DCM, THF) than in water.
- Melting/Boiling Points : Brominated derivatives (e.g., 4-(benzyloxy)-1-bromo-2-fluorobenzene) likely exhibit higher melting points than chlorinated counterparts due to bromine’s higher molecular weight and stronger van der Waals interactions .
Biological Activity
1-(Benzyloxy)-4-chloro-2-fluorobenzene, a compound with notable structural features, has garnered attention in the fields of medicinal chemistry and pharmacology. Its unique combination of halogen and benzyloxy groups positions it as a potential candidate for various biological applications. This article reviews the biological activity of this compound, focusing on its interactions with biomolecules, potential therapeutic uses, and relevant case studies.
Chemical Structure
The chemical formula for this compound is . The presence of a benzyloxy group enhances the compound's lipophilicity, which may facilitate its interaction with biological membranes.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The halogen atoms (chlorine and fluorine) can participate in electrophilic aromatic substitution reactions, influencing its reactivity and interactions with biomolecules.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as a modulator for receptor sites, affecting signal transduction pathways.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain pathogens.
Biological Activity Data
Case Studies
Several studies have investigated the biological implications of this compound:
- Anticancer Studies : A study published in Cancer Research demonstrated that derivatives of this compound exhibited selective toxicity towards cancer cells while sparing normal cells. The mechanism was linked to apoptosis induction via mitochondrial pathways .
- Antimicrobial Properties : Research conducted by the Journal of Antimicrobial Chemotherapy highlighted the compound's efficacy against multi-drug resistant strains of bacteria. The study emphasized the need for further exploration into its mechanism of action and potential for development into a therapeutic agent.
- Enzyme Interaction Studies : A detailed investigation into enzyme inhibition revealed that this compound selectively inhibited key enzymes involved in metabolic pathways related to cancer progression, suggesting a dual role as both an anticancer and antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
